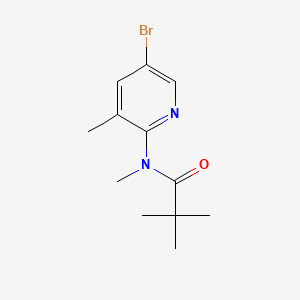

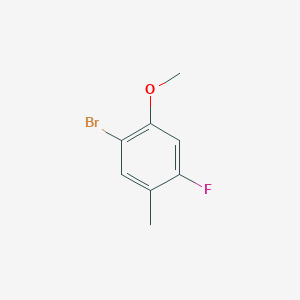

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multiple steps, including halogenation, nitration, reduction, and other functional group transformations. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through nitration, reduction, diazotization, and bromination . These methods suggest that the synthesis of this compound could potentially be achieved through similar multi-step synthetic routes, possibly starting from a methylbenzene derivative and introducing the appropriate functional groups through controlled reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is significantly influenced by the presence of halogen atoms, which can affect the geometry and electronic distribution of the molecule. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which are calculated using DFT methods . These computational methods could be applied to this compound to predict its molecular structure and vibrational properties.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including nucleophilic substitutions and catalyzed reactions. For example, the reaction of 1-fluoro-2,4-dinitrobenzene with amines is catalyzed by micelles of cetrimonium bromide . This indicates that this compound could also undergo similar reactions, potentially serving as a substrate for nucleophilic aromatic substitution or as a catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the substituents attached to the benzene ring. The study of 1-bromo-3-fluorobenzene reveals information about its electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the reactivity and potential applications of the compound. The thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlation with temperature, are also important and can be calculated using computational methods .

Wissenschaftliche Forschungsanwendungen

1. Intermediate in Drug Discovery

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, though not directly mentioned, seems to be structurally related to compounds used in drug discoveries. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, was used as a key intermediate in drug discoveries. The process chemistry laboratories improved the original synthetic route by introducing the telescoping process, reducing the isolation processes from four to two, thereby increasing the total yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).

2. Synthesis of Antagonist Moieties

Compounds structurally similar to this compound, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been synthesized efficiently. This particular compound is a moiety of a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, indicating the relevance of similar compounds in the synthesis of complex molecules with significant biological activity (Hirokawa, Horikawa & Kato, 2000).

3. Applications in Organic Synthesis

In organic synthesis, structurally related compounds, such as 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, have been utilized for the preparation of diphosphene and fluorenylidenephosphine, both including low-coordinate phosphorus atom(s). This indicates the utility of such bromo-fluoro-methoxy compounds in synthesizing complex organic molecules with potential applications in various scientific fields (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003).

Safety and Hazards

Wirkmechanismus

- 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene likely undergoes electrophilic aromatic substitution reactions. In the first step, the electrophile (bromine) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second, faster step, a proton is removed from this intermediate, leading to the formation of a substituted benzene ring .

Mode of Action

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKWHVDJFQNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594135 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314298-15-2 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314298-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)